molecular formula C12H19NO B2543743 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine CAS No. 1266749-05-6

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B2543743
CAS No.: 1266749-05-6
M. Wt: 193.29
InChI Key: TZAQXPDAQGCYIR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by a methoxyphenyl group attached to a dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and amination steps . The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation and reducing agents like lithium aluminum hydride for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAQXPDAQGCYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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